L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-
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Overview
Description
L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is an organic compound known for its role in various chemical syntheses. It is a derivative of L-Ornithine, an amino acid involved in the urea cycle. This compound is often used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- involves several steps. One common method includes the reaction of L-Ornithine with tert-butanol and dimethylformamide at room temperature. The reaction mixture is then acidified with hydrochloric acid to form the hydrochloride salt . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: Common reagents for substitution reactions include acids and bases, leading to the formation of different derivatives.
Scientific Research Applications
L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is widely used in scientific research, particularly in:
Biology: It is used in studies involving enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group. It temporarily masks the amino group of L-Ornithine, preventing it from participating in unwanted side reactions during peptide synthesis. The protecting group can be removed under mild conditions, typically by acid or base treatment, to regenerate the free amino group .
Comparison with Similar Compounds
Similar compounds include other amino acid derivatives used as protecting groups, such as:
N-Boc-L-ornithine: Another derivative of L-Ornithine with a different protecting group.
N-Fmoc-L-ornithine: Used in peptide synthesis for its stability and ease of removal.
N-Cbz-L-ornithine: Known for its use in solid-phase peptide synthesis.
L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is unique due to its specific protecting group, which offers distinct advantages in terms of stability and removal conditions .
Properties
Molecular Formula |
C20H32N4O6S |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
(2S)-5-[[amino-[(2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C20H32N4O6S/c1-12-9-10-13(2)16(14(12)3)31(28,29)24-18(21)22-11-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h9-10,15H,7-8,11H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 |
InChI Key |
GXRUMEUDICWYRQ-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
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